2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid
Overview
Description
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is a chemical compound with the molecular formula C6H9N3O2. It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid It is known that triazole derivatives, such as this compound, can bind to a variety of enzymes and receptors in biological systems .
Mode of Action
The interaction of This compound It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds can bind to the iron in the heme moiety of cyp-450 . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that triazole derivatives can influence a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that the ability of similar compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of This compound It is known that similar compounds can show broad biological activities in both agrichemistry and pharmacological chemistry .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that similar compounds can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cytochrome P450, where the nitrogen atoms in the triazole ring bind to the iron in the heme moiety of the enzyme. This interaction can inhibit the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The triazole ring in the compound can chelate metal ions, which is crucial for enzyme inhibition. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to elicit a biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, while binding proteins can affect its localization and accumulation. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization can affect the compound’s efficacy and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid typically involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at a temperature range of 2-8°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based compounds.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .
Scientific Research Applications
2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds
Comparison with Similar Compounds
1H-1,2,4-Triazole-3,5-diamine: Used as an inhibitor of DNA synthesis and has antitumor properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: Another triazole derivative with potential biological applications.
Uniqueness: 2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUAJCXSNXEPAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424443 | |
Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
684249-99-8 | |
Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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